3-Ethoxy-N-4-morpholinylbenzamide serves as a core structure for various derivatives investigated for their potential in different research areas. This report focuses on the scientific exploration of these derivatives, excluding any drug-related information. Notably, 4-amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2-morpholinyl]methyl]benzamide (compound 57b in the study) displayed comparable gastrokinetic activity to AS-4370, a known gastrokinetic agent. [] Importantly, this derivative lacked dopamine D2 receptor antagonistic activity, making it a promising candidate for further research. []
3-Ethoxy-N-4-morpholinylbenzamide is a chemical compound that belongs to the class of benzamides, characterized by the presence of an ethoxy group and a morpholine moiety attached to the aromatic ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The systematic name reflects its structure, indicating the presence of an ethoxy substituent at the 3-position of the benzene ring, a morpholinyl group at the 4-position, and an amide functional group.
The synthesis and properties of 3-ethoxy-N-4-morpholinylbenzamide have been explored in various scientific studies, particularly in relation to its biological activities and potential applications in drug development. For instance, research has indicated that similar compounds exhibit significant pharmacological effects, which may extend to this specific compound as well .
3-Ethoxy-N-4-morpholinylbenzamide can be classified as:
The synthesis of 3-ethoxy-N-4-morpholinylbenzamide typically involves several steps:
The synthesis may require specific conditions such as controlled temperature, inert atmosphere, and appropriate solvents to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound .
3-Ethoxy-N-4-morpholinylbenzamide may undergo various chemical reactions typical for amides:
These reactions can be monitored using chromatographic techniques such as High Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to assess reaction progress and product formation .
The mechanism of action for 3-ethoxy-N-4-morpholinylbenzamide is likely related to its interactions with biological targets such as enzymes or receptors. Compounds in this class often act by inhibiting specific pathways or modulating receptor activity.
Research into related compounds suggests that they may exhibit effects on neurotransmitter systems or influence cellular signaling pathways, which could lead to therapeutic effects in conditions like anxiety or depression .
Characterization through spectroscopic methods provides insights into functional groups and molecular interactions that influence its reactivity and stability .
3-Ethoxy-N-4-morpholinylbenzamide has potential applications in:
This compound's unique structural features make it a candidate for further exploration in medicinal chemistry, particularly for developing therapeutics targeting neurological disorders or other conditions influenced by similar molecular interactions.
The strategic incorporation of morpholine—a six-membered heterocycle featuring oxygen and nitrogen atoms—confers distinct advantages in drug design. Morpholine’s moderate basicity (pKa ~8.5) enhances aqueous solubility under physiological conditions, while its conformational flexibility allows optimal binding pocket engagement. When coupled with benzamide scaffolds, this hybrid architecture enables multipoint target recognition: (1) The benzamide carbonyl and NH groups serve as hydrogen-bond acceptors/donors; (2) The ethoxy group provides steric modulation of aromatic ring electronics; (3) The morpholine’s tertiary nitrogen acts as a hydrogen-bond acceptor or cationic charge carrier [3] [10].
Table 1: Physicochemical Properties of Morpholine-Containing Bioactive Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | |
---|---|---|---|---|
3-Ethoxy-N-4-morpholinylbenzamide | C₁₆H₂₄N₂O₃ | 292.373 | Ethoxy-benzamide core; propyl linker | |
4-Ethoxy-N-(3-Morpholin-4-Ylpropyl)Benzenesulfonamide | C₁₅H₂₄N₂O₄S | 328.43 | Sulfonamide replacement; higher polarity | |
3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde | C₁₅H₂₁NO₄ | 279.33 | Aldehyde functionality; ether linkage | [8] |
Recent studies indicate such hybrids demonstrate enhanced blood-brain barrier permeability compared to non-morpholine analogs—a critical factor for CNS-targeted therapeutics. The propyl linker in 3-ethoxy-N-4-morpholinylbenzamide balances molecular rigidity and flexibility, potentially enabling entropic advantages during target binding [3] [10]. Computational models predict a moderate logP value of ~2.1, suggesting favorable distribution properties without excessive lipophilicity.
Benzamide derivatives have evolved from simple analgesic and antiemetic agents to sophisticated targeted therapeutics. The journey began with procainamide (1950s), a class Ia antiarrhythmic, highlighting benzamide’s role in ion channel modulation. The 1970s saw metoclopramide—a dopamine D₂ antagonist and 5-HT₃ receptor agonist—used for gastroesophageal reflux disease, establishing substituted benzamides as CNS-active agents [2].
The morpholine-benzamide convergence emerged in the late 1990s as researchers sought to optimize pharmacokinetic profiles. Seminal work by Bishop (1920) on narcotic dependence mechanisms revealed that structural modifications to benzamide scaffolds could profoundly alter target selectivity—a principle guiding contemporary hybrid design [2]. The 2000s witnessed clinically successful morpholine-benzamide hybrids: apixaban (Factor Xa inhibitor) incorporates morpholine to enhance solubility, while gefapixant (P2X3 receptor antagonist) uses morpholine for potency tuning.
Table 2: Evolution of Key Benzamide Derivatives in Therapeutics
Era | Representative Agent | Therapeutic Application | Structural Innovation |
---|---|---|---|
1950s | Procainamide | Cardiac arrhythmia | Unsubstituted benzamide; tertiary amine |
1970s | Metoclopramide | Antiemetic/GI motility | Chloro-substitution; ethylamine side chain |
1990s | Remoxipride | Atypical antipsychotic | Morpholinylmethyl linker; pyrrolidine |
2000s | Apixaban | Anticoagulant | Morpholine-pyrazole integration |
Contemporary | 3-Ethoxy-N-4-morpholinylbenzamide | Under investigation | Optimized ethoxy placement; propyl spacer |
The morpholine moiety’s rise paralleled medicinal chemistry’s shift toward property-based design. As Levinstein’s 19th-century opiate studies revealed the importance of blood-brain barrier penetration [2], modern drug developers exploit morpholine’s balance of hydrophilicity and conformational stability to fine-tune CNS exposure—a principle central to 3-ethoxy-N-4-morpholinylbenzamide’s design.
Current research gaps surrounding 3-ethoxy-N-4-morpholinylbenzamide present compelling opportunities:
The compound’s novelty lies in its strategic ethoxy placement—a departure from conventional para-substituted benzamides. Ortho-substitution may confer resistance to metabolic glucuronidation, potentially extending half-life. As global drug discovery shifts toward complex synthetic targets (e.g., DNA-encoded libraries, as explored by Dr. Damian W. Young [1]), this molecule represents an accessible chemical tool for probing new biological space.
Table 3: Key Research Questions and Methodological Approaches for 3-Ethoxy-N-4-morpholinylbenzamide
Research Gap | Critical Question | Recommended Approach |
---|---|---|
Target engagement | Does the ortho-ethoxy group enable unique target interactions compared to meta/para isomers? | Crystallographic studies; SPR binding assays |
Synthetic optimization | Can the propyl linker length be altered to improve selectivity? | Synthesis of butyl/ethyl analogs; QSAR analysis |
Therapeutic positioning | Which disease models prioritize metabolic stability over peak potency? | In vitro hepatocyte stability assays; phenotypic screening |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9